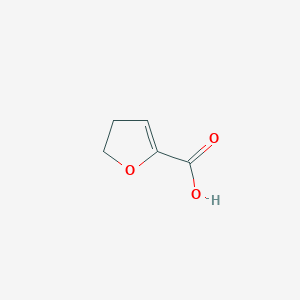

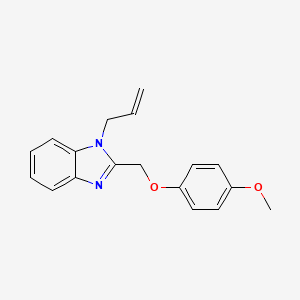

![molecular formula C17H10BrClFN5S B2551384 1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207024-80-3](/img/structure/B2551384.png)

1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Cocrystals Analysis

The study of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine reveals significant insights into the hydrogen bonding patterns when interacting with carboxylic acids. The crystal structures of the products formed with 2-(naphthalen-2-yloxy)acetic acid and 3,5-dinitrobenzoic acid demonstrate cyclic hydrogen-bonding motifs and weak π-π stacking interactions, which are crucial for understanding the molecular arrangement and stability of such cocrystals .

Synthesis Analysis

A synthesis method for 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives has been developed, which involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent. This method is notable for its convenience and potential in generating novel compounds with antimicrobial properties .

Molecular Structure Analysis

The structural analysis of a compound similar to the one , (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, has been conducted using single-crystal X-ray diffraction and Hirshfeld surface analysis. This study provides a detailed representation of the molecule's shape and properties within its crystalline environment, which is essential for understanding the reactivity and stability of such compounds .

Chemical Reactions Analysis

The transformation of 4-(2-bromophenyl)-1,2,3-thia-and -selenadiazoles into 2-aminobenzo[b]chalcogenophenes has been achieved through a copper-catalyzed reaction with amines in the presence of potassium carbonate and copper(I) iodide. This reaction pathway is significant for the synthesis of chalcogenophene derivatives, which are of interest due to their potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-amine derivatives, particularly those containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety, have been characterized using NMR spectroscopy and elemental analysis. These compounds have been evaluated for their antifungal and plant-growth-regulatory activities, indicating their potential use in agricultural and pharmaceutical applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, involving various substituted phenyl groups, have been extensively explored in the field of organic chemistry. For instance, the synthesis of compounds with bromo, chloro, and nitro substituents on phenyl rings, utilizing thiazol and triazol scaffolds, has been detailed, providing insights into methodologies that could potentially apply to the compound . These studies involve complex multi-step synthesis pathways, characterization through NMR, IR, mass spectrometry, and X-ray diffraction techniques, and elucidation of molecular structures and interactions through Hirshfeld surface analysis (Nadaf et al., 2019; Kariuki et al., 2021).

Corrosion Inhibition

Compounds with a thiazole and triazole backbone, similar to the one in focus, have been investigated for their corrosion inhibition properties on metals. Through quantum chemical and molecular dynamics simulation studies, their effectiveness in protecting against corrosion, as well as their binding interactions with metal surfaces, have been quantitatively assessed (Kaya et al., 2016).

Antimicrobial Activities

Related structures, incorporating benzimidazole, thiazole, and triazole moieties, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, highlighting the potential of such molecules in developing new antimicrobial agents (Yolal et al., 2012; Bektaş et al., 2007).

Electroluminescent Properties

The integration of triazole groups into polyfluorene-based conjugated polymers has been explored to enhance their electroluminescent properties. Such materials are promising for applications in polymer light-emitting diodes (PLEDs), offering insights into the design of materials with improved light-emitting efficiency and stability (Huang et al., 2009).

properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-5-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrClFN5S/c18-9-5-6-14(12(20)7-9)25-16(21)15(23-24-25)17-22-13(8-26-17)10-3-1-2-4-11(10)19/h1-8H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDSBCYHBXXDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

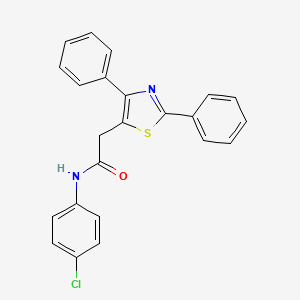

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)

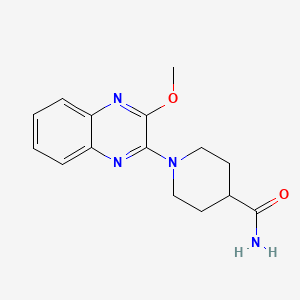

![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)

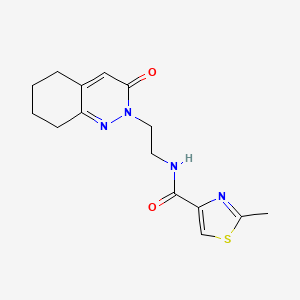

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)